molecular formula C21H24N4OS B7517993 N-(1,3-benzothiazol-2-yl)-2-[4-[(4-methylphenyl)methyl]piperazin-1-yl]acetamide

N-(1,3-benzothiazol-2-yl)-2-[4-[(4-methylphenyl)methyl]piperazin-1-yl]acetamide

Cat. No. B7517993
M. Wt: 380.5 g/mol
InChI Key: WWPAUIFAZXZOIX-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-2-[4-[(4-methylphenyl)methyl]piperazin-1-yl]acetamide, also known as BZP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BZP is a piperazine derivative and belongs to the class of psychoactive substances.

Scientific Research Applications

N-(1,3-benzothiazol-2-yl)-2-[4-[(4-methylphenyl)methyl]piperazin-1-yl]acetamide has been extensively studied for its potential therapeutic applications. Some of the research areas where N-(1,3-benzothiazol-2-yl)-2-[4-[(4-methylphenyl)methyl]piperazin-1-yl]acetamide has been studied are:
1. Treatment of depression: N-(1,3-benzothiazol-2-yl)-2-[4-[(4-methylphenyl)methyl]piperazin-1-yl]acetamide has been found to have antidepressant effects in animal models. It acts by increasing the levels of serotonin and noradrenaline in the brain.
2. Treatment of anxiety disorders: N-(1,3-benzothiazol-2-yl)-2-[4-[(4-methylphenyl)methyl]piperazin-1-yl]acetamide has been found to have anxiolytic effects in animal models. It acts by modulating the GABAergic system in the brain.
3. Treatment of neurodegenerative disorders: N-(1,3-benzothiazol-2-yl)-2-[4-[(4-methylphenyl)methyl]piperazin-1-yl]acetamide has been found to have neuroprotective effects in animal models. It acts by reducing oxidative stress and inflammation in the brain.

Mechanism of Action

N-(1,3-benzothiazol-2-yl)-2-[4-[(4-methylphenyl)methyl]piperazin-1-yl]acetamide acts by modulating various neurotransmitter systems in the brain. It increases the levels of serotonin and noradrenaline by inhibiting their reuptake. It also modulates the GABAergic system by increasing the activity of GABA receptors. N-(1,3-benzothiazol-2-yl)-2-[4-[(4-methylphenyl)methyl]piperazin-1-yl]acetamide has been found to have affinity for various receptors such as 5-HT1A, 5-HT2A, 5-HT2C, α1-adrenoceptors, and D2 dopamine receptors.
Biochemical and Physiological Effects:
N-(1,3-benzothiazol-2-yl)-2-[4-[(4-methylphenyl)methyl]piperazin-1-yl]acetamide has been found to have various biochemical and physiological effects. Some of the effects are:
1. Increased levels of serotonin and noradrenaline in the brain
2. Modulation of the GABAergic system in the brain
3. Reduction of oxidative stress and inflammation in the brain
4. Increased heart rate and blood pressure
5. Increased body temperature

Advantages and Limitations for Lab Experiments

N-(1,3-benzothiazol-2-yl)-2-[4-[(4-methylphenyl)methyl]piperazin-1-yl]acetamide has several advantages and limitations for lab experiments. Some of the advantages are:
1. N-(1,3-benzothiazol-2-yl)-2-[4-[(4-methylphenyl)methyl]piperazin-1-yl]acetamide is relatively easy to synthesize
2. N-(1,3-benzothiazol-2-yl)-2-[4-[(4-methylphenyl)methyl]piperazin-1-yl]acetamide has well-defined pharmacological properties
3. N-(1,3-benzothiazol-2-yl)-2-[4-[(4-methylphenyl)methyl]piperazin-1-yl]acetamide has been extensively studied in animal models
Some of the limitations are:
1. N-(1,3-benzothiazol-2-yl)-2-[4-[(4-methylphenyl)methyl]piperazin-1-yl]acetamide has potential side effects such as increased heart rate and blood pressure
2. N-(1,3-benzothiazol-2-yl)-2-[4-[(4-methylphenyl)methyl]piperazin-1-yl]acetamide has limited solubility in water
3. N-(1,3-benzothiazol-2-yl)-2-[4-[(4-methylphenyl)methyl]piperazin-1-yl]acetamide has limited bioavailability

Future Directions

There are several future directions that can be explored in N-(1,3-benzothiazol-2-yl)-2-[4-[(4-methylphenyl)methyl]piperazin-1-yl]acetamide research. Some of the directions are:
1. Development of N-(1,3-benzothiazol-2-yl)-2-[4-[(4-methylphenyl)methyl]piperazin-1-yl]acetamide derivatives with improved pharmacological properties
2. Study of the long-term effects of N-(1,3-benzothiazol-2-yl)-2-[4-[(4-methylphenyl)methyl]piperazin-1-yl]acetamide on the brain
3. Study of the effects of N-(1,3-benzothiazol-2-yl)-2-[4-[(4-methylphenyl)methyl]piperazin-1-yl]acetamide on different neurotransmitter systems
4. Study of the effects of N-(1,3-benzothiazol-2-yl)-2-[4-[(4-methylphenyl)methyl]piperazin-1-yl]acetamide in combination with other drugs
Conclusion:
In conclusion, N-(1,3-benzothiazol-2-yl)-2-[4-[(4-methylphenyl)methyl]piperazin-1-yl]acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. N-(1,3-benzothiazol-2-yl)-2-[4-[(4-methylphenyl)methyl]piperazin-1-yl]acetamide acts by modulating various neurotransmitter systems in the brain and has been found to have several biochemical and physiological effects. N-(1,3-benzothiazol-2-yl)-2-[4-[(4-methylphenyl)methyl]piperazin-1-yl]acetamide has several advantages and limitations for lab experiments, and there are several future directions that can be explored in N-(1,3-benzothiazol-2-yl)-2-[4-[(4-methylphenyl)methyl]piperazin-1-yl]acetamide research.

Synthesis Methods

N-(1,3-benzothiazol-2-yl)-2-[4-[(4-methylphenyl)methyl]piperazin-1-yl]acetamide can be synthesized by the reaction of 2-aminobenzothiazole with 1-(4-methylphenyl)-4-(4-formylpiperazin-1-yl)butan-1-one in the presence of a reducing agent. The product obtained is then purified by column chromatography to obtain pure N-(1,3-benzothiazol-2-yl)-2-[4-[(4-methylphenyl)methyl]piperazin-1-yl]acetamide.

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-[4-[(4-methylphenyl)methyl]piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N4OS/c1-16-6-8-17(9-7-16)14-24-10-12-25(13-11-24)15-20(26)23-21-22-18-4-2-3-5-19(18)27-21/h2-9H,10-15H2,1H3,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWPAUIFAZXZOIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)CC(=O)NC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzothiazol-2-yl)-2-[4-[(4-methylphenyl)methyl]piperazin-1-yl]acetamide

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